molecular formula C11H10N2 B11913366 7,8-Dihydro-6H-cyclopenta[g]quinoxaline CAS No. 518036-16-3

7,8-Dihydro-6H-cyclopenta[g]quinoxaline

Cat. No.: B11913366
CAS No.: 518036-16-3
M. Wt: 170.21 g/mol
InChI Key: PAFGGLQWZSXLQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted cyclopentanone with aromatic diamines, followed by cyclization and dehydrogenation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-cyclopenta[g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with different functional groups .

Scientific Research Applications

7,8-Dihydro-6H-cyclopenta[g]quinoxaline has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-6H-cyclopenta[g]quinoxaline is unique due to its specific structural features and the presence of both cyclopenta and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoxaline family, which is known for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
Molecular FormulaC10H10N2
Molecular Weight174.20 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC2=C(C1=NC=N2)C=CC=C

This compound features a bicyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate substantial inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Antiviral Activity

Quinoxaline derivatives have also been evaluated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication through mechanisms such as DNA intercalation and disruption of viral uncoating processes . Specifically, derivatives related to this compound have shown promise against viruses like HSV-1 and CMV.

Anticancer Properties

The anticancer activity of quinoxaline derivatives is well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways . For example, studies have reported that certain quinoxalines exhibit selective cytotoxicity against tumor cell lines while sparing normal cells, making them attractive candidates for cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effectiveness of various quinoxaline derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
  • Antiviral Mechanism : In vitro studies demonstrated that the compound could effectively inhibit HSV-1 replication by binding to viral DNA and preventing its transcription . This suggests a potential therapeutic application in treating herpes infections.
  • Anticancer Activity : A comparative study on the cytotoxic effects of several quinoxaline derivatives revealed that this compound showed a notable reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of conventional chemotherapeutics .

Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialSignificantDisruption of DNA synthesis
AntiviralModerateDNA intercalation
AnticancerHighInduction of apoptosis

Properties

CAS No.

518036-16-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[g]quinoxaline

InChI

InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2

InChI Key

PAFGGLQWZSXLQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=NC=CN=C3C=C2C1

Origin of Product

United States

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